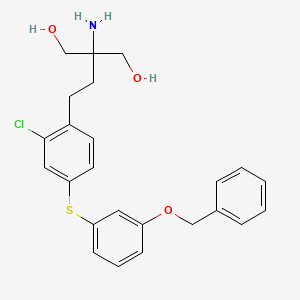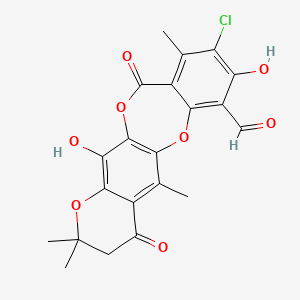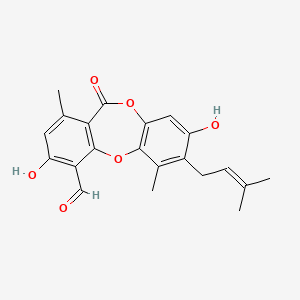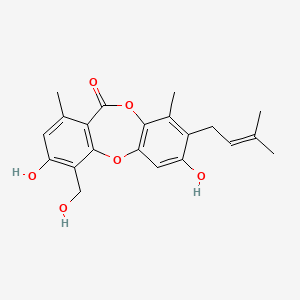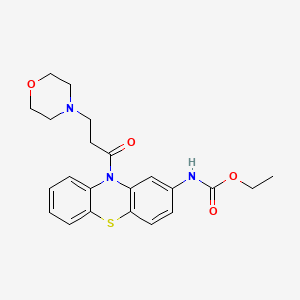
Moracizin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Moricizin wurde ausgiebig auf seine antiarrhythmischen Eigenschaften untersucht. Es hat sich gezeigt, dass es ventrikuläre vorzeitige Depolarisationen und nicht-sustainierte ventrikuläre Tachykardien effektiv unterdrückt . Zusätzlich wurde festgestellt, dass Moricizin eine uhrzeitmodulierende Aktivität hat, insbesondere bei der Verlängerung der circadianen Periode zellulärer Oszillatoren . Diese Eigenschaft kann klinische Relevanz gegen Herzkrankheiten haben .
Wirkmechanismus
Moricizin wirkt durch Hemmung des schnellen, nach innen gerichteten Natriumstroms über die Myokardzellmembranen . Diese Wirkung verringert die Erregbarkeit, die Leitungsgeschwindigkeit und die Automatisiertheit im Herzen, was zu einem verbesserten Herzrhythmus führt . Moricizin hat auch eine starke lokale Anästhesiewirkung und membranstabilisierende Wirkungen .
Wirkmechanismus
Target of Action
Moracizine primarily targets the sodium channels across myocardial cell membranes . These channels play a crucial role in the initiation and propagation of action potentials in the heart, which are essential for normal cardiac rhythm.
Mode of Action
Moracizine works by inhibiting the rapid inward sodium current across myocardial cell membranes . This inhibition decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .
Biochemical Pathways
The inhibition of sodium channels by Moracizine affects the action potential duration (APD) in Purkinje fibers . It also decreases the effective refractory period (ERP) but to a lesser extent than the APD, so the ERP/APD ratio is increased . Moracizine has less effect on the slope of phase 0 and a greater effect on action potential duration and effective refractory period than class IC agents .
Pharmacokinetics
Moracizine is completely absorbed after oral administration. Due to a high hepatic clearance, its systemic bioavailability is 38% . Peak blood levels are reached within 0.8 to 2.0 hours after oral administration . Significant antiarrhythmic activity generally occurs 16 to 20 hours after therapy is initiated . Moracizine undergoes extensive first-pass metabolism in the liver, and has a large apparent volume of distribution, probably related to peripheral tissue binding .
Biochemische Analyse
Biochemical Properties
Moracizine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits potent local anesthetic activity and membrane-stabilizing effects. Moracizine decreases excitability, conduction velocity, and automaticity in cardiac tissues by slowing atrioventricular nodal and His-Purkinje conduction . It also decreases the action potential duration in Purkinje fibers and increases the effective refractory period/action potential duration ratio . These interactions are essential for its antiarrhythmic properties.
Cellular Effects
Moracizine affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Moracizine’s ability to stabilize cell membranes and reduce excitability is critical for its therapeutic effects in treating arrhythmias . Additionally, it impacts the expression of genes involved in ion channel regulation and cardiac muscle contraction, thereby influencing overall cardiac function.
Molecular Mechanism
The molecular mechanism of moracizine involves its binding interactions with sodium channels in cardiac cells. By inhibiting sodium influx during the action potential, moracizine reduces the maximum rate of phase 0 depolarization without affecting the action potential amplitude or maximum diastolic potential . This inhibition leads to decreased excitability and conduction velocity, which are vital for its antiarrhythmic effects. Moracizine also interacts with other ion channels and receptors, contributing to its overall pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of moracizine change over time due to its stability, degradation, and long-term impact on cellular function. Moracizine undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 38% . Its elimination half-life varies between 3-4 hours in healthy volunteers and 6-13 hours in patients with cardiac disease . Long-term studies have shown that moracizine can maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use.
Dosage Effects in Animal Models
The effects of moracizine vary with different dosages in animal models. At therapeutic doses, moracizine effectively suppresses ventricular arrhythmias and improves cardiac function. At higher doses, it may exhibit toxic or adverse effects, including proarrhythmic events and negative impacts on cardiac contractility . Threshold effects have been observed, where the efficacy of moracizine plateaus beyond a certain dosage, indicating the importance of dose optimization in clinical settings.
Metabolic Pathways
Moracizine is involved in several metabolic pathways, primarily through hepatic metabolism. It undergoes extensive first-pass metabolism and is further metabolized after entering the circulation . Enzymes such as cytochrome P450 play a significant role in its biotransformation, leading to the formation of pharmacologically active metabolites . These metabolites contribute to the overall therapeutic effects and pharmacokinetics of moracizine.
Transport and Distribution
Moracizine is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (approximately 95%), which influences its distribution and bioavailability . Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues, particularly the heart. The distribution of moracizine is crucial for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of moracizine is essential for its activity and function. It primarily targets cardiac cells, where it interacts with ion channels and receptors on the cell membrane . Post-translational modifications and targeting signals direct moracizine to specific compartments within the cell, ensuring its precise action on cardiac tissues. This localization is vital for its antiarrhythmic effects and overall pharmacological profile.
Vorbereitungsmethoden
Die Synthese von Moricizin umfasst mehrere Schritte. Die Reaktion zwischen N-Phenyl-1,3-Benzoldiam in und Ethylchlorformiat ergibt ein Carbamatzwischenprodukt . Dieses Zwischenprodukt wird dann mit Schwefel und Jod behandelt, um ein Phenothiazinderivat zu bilden . Der nächste Schritt beinhaltet die Bildung eines Amids mit 3-Chlorpropionylchlorid . Schließlich ergibt die Alkylierung von Morpholin durch nukleophile Substitution am Seitenkettenchlor Moricizin .
Industrielle Produktionsverfahren für Moricizinhydrochlorid beinhalten die Kontaktaufnahme von Moricizin-Freibase mit Chlorwasserstoffgas in wasserfreien organischen Lösungsmitteln wie Toluol oder Diethylether . Dieser Prozess führt zur Bildung von kristallinem Moricizinhydrochlorid, das im Wesentlichen frei von eingeschlossenem Wasser ist .
Analyse Chemischer Reaktionen
Moricizin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefel, Jod und 3-Chlorpropionylchlorid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Phenothiazinderivate und Amide .
Vergleich Mit ähnlichen Verbindungen
Moricizin ähnelt anderen Antiarrhythmika der Klasse I wie Flecainid und Encainid . es unterscheidet sich in seiner Fähigkeit, die Aktionspotenzialdauer im ventrikulären Gewebe zu verkürzen . Im Gegensatz zu anderen Phenothiazinderivaten hat Moricizin keine Dopamin-Antagonist-Aktivität und eine geringe Häufigkeit signifikanter zentralnervöser Wirkungen . Dies macht es einzigartig in seiner Klasse .
Ähnliche Verbindungen umfassen:
- Flecainid
- Encainid
- Disopyramid
- Chinidin
Diese Verbindungen teilen ähnliche antiarrhythmische Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und Nebenwirkungsprofilen .
Eigenschaften
IUPAC Name |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVWMNBEHXPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023335 | |
| Record name | Moricizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L | |
| Record name | SID50086819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes. | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31883-05-3 | |
| Record name | Moricizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moricizine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moricizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moracizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORICIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GT1D0TMX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-157 °C, 156 - 157 °C | |
| Record name | Moricizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moricizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



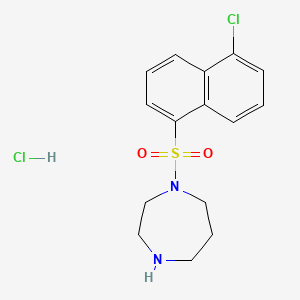
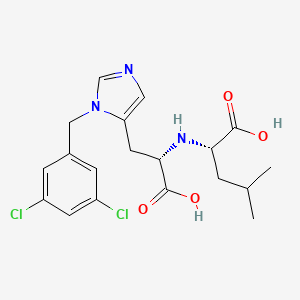
![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)
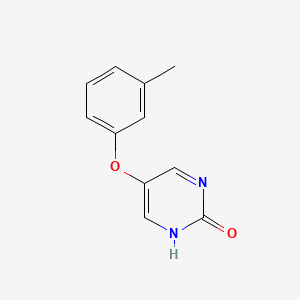
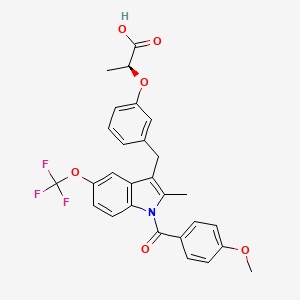
![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)
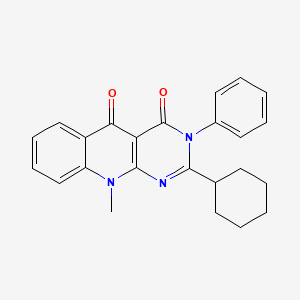
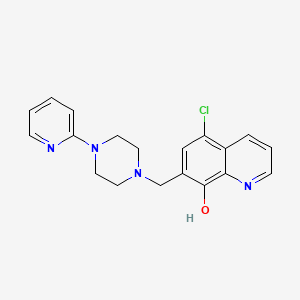
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)
